molecular formula C5H5ClN2O B8556221 5-methyl-1H-imidazole-4-carboxylic acid chloride

5-methyl-1H-imidazole-4-carboxylic acid chloride

Cat. No.: B8556221
M. Wt: 144.56 g/mol
InChI Key: JBOQEFIUVWTFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-1H-imidazole-4-carboxylic acid chloride is a useful research compound. Its molecular formula is C5H5ClN2O and its molecular weight is 144.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H5ClN2O

Molecular Weight

144.56 g/mol

IUPAC Name

5-methyl-1H-imidazole-4-carbonyl chloride

InChI

InChI=1S/C5H5ClN2O/c1-3-4(5(6)9)8-2-7-3/h2H,1H3,(H,7,8)

InChI Key

JBOQEFIUVWTFJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a dry nitrogen atmosphere, a stirred suspension of 5-methyl-1H-imidazole-4-carboxylic acid (12.6 g, 0.10 mole) and several drops of dimethylformamide in 125 ml of dry tetrahydrofuran was cooled in an ice bath. Oxalyl chloride, 20 ml, in 50 ml of tetrahydrofuran was carefully added dropwise. Upon complete addition the reaction mixture was heated under reflux for two hours, cooled to ambient temperature and diluted with 100 ml of diethyl ether. A solid precipitated and was collected by filtration, washed with diethyl ether, and dried to give 5-methyl-1H-imidazole-4-carboxylic acid chloride.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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